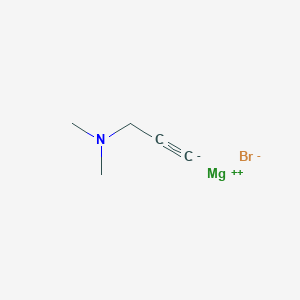
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is a compound that combines magnesium, a vital element in many biological and chemical processes, with N,N-dimethylprop-2-yn-1-amine and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N,N-dimethylprop-2-yn-1-amine;bromide typically involves the Grignard reaction, where an alkyl halide reacts with magnesium metal in an anhydrous ether medium . The reaction conditions require scrupulously clean and dry glassware to avoid any moisture, which can deactivate the Grignard reagent . The reaction proceeds as follows:
-
Formation of Grignard Reagent
- React N,N-dimethylprop-2-yn-1-amine with magnesium in anhydrous ether to form the Grignard reagent.
- ( \text{N,N-dimethylprop-2-yn-1-amine} + \text{Mg} \rightarrow \text{Grignard reagent} )
-
Reaction with Bromide
- The Grignard reagent then reacts with a bromide source to form this compound.
- ( \text{Grignard reagent} + \text{Br} \rightarrow \text{this compound} )
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction environment is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced under specific conditions to form different products.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Forms magnesium oxide and other oxidized products.
Reduction: Produces reduced forms of the original compound.
Substitution: Results in substituted derivatives of the original compound.
Scientific Research Applications
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its role in biological processes involving magnesium.
Industry: Utilized in the production of various chemical intermediates and products.
Mechanism of Action
The mechanism by which magnesium;N,N-dimethylprop-2-yn-1-amine;bromide exerts its effects involves the interaction of magnesium with various molecular targets. Magnesium acts as a cofactor in numerous enzymatic reactions, influencing processes such as ATP production, DNA and RNA synthesis, and protein function . The compound’s specific interactions with molecular targets and pathways depend on its chemical structure and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Magnesium(I) Dimers: Compounds with Mg-Mg bonds stabilized by bulky amido ligands.
Prop-2-yn-1-amine: A related compound with similar structural features.
Uniqueness
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is unique due to its combination of magnesium with N,N-dimethylprop-2-yn-1-amine and bromide, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
86111-72-0 |
|---|---|
Molecular Formula |
C5H8BrMgN |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide |
InChI |
InChI=1S/C5H8N.BrH.Mg/c1-4-5-6(2)3;;/h5H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
WCMGDQMDJAVJFX-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















